![molecular formula C27H26N8O2 B1673724 1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea CAS No. 145878-31-5](/img/structure/B1673724.png)
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea
Übersicht
Beschreibung
L 368935 ist ein niedermolekulares Medikament, das als Antagonist des Cholezystokinin-Rezeptors wirkt. Es wurde ursprünglich von Merck & Co., Inc. entwickelt. Diese Verbindung hat sich als vielversprechend für die Behandlung verschiedener Erkrankungen des Nervensystems und anderer Erkrankungen wie Angststörungen, Schmerzen und Schizophrenie erwiesen .
Herstellungsmethoden
Die Synthese von L 368935 beinhaltet die Herstellung von 3-Arylureido-5-phenyl-1,4-Benzodiazepinen. Diese Verbindungen sind hochselektive Antagonisten für den Cholezystokinin-B-Rezeptor. Der Syntheseweg beinhaltet typischerweise die Reaktion eines Arylureaderivats mit einem Phenylbenzodiazepin unter spezifischen Reaktionsbedingungen . Die industriellen Produktionsmethoden für L 368935 sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.
Vorbereitungsmethoden
The synthesis of L 368935 involves the preparation of 3-arylureido-5-phenyl-1,4-benzodiazepines. These compounds are highly selective antagonists for the cholecystokinin-B receptor. The synthetic route typically involves the reaction of an arylurea derivative with a phenylbenzodiazepine under specific reaction conditions . The industrial production methods for L 368935 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
L 368935 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien umfassen Halogene oder Nukleophile wie Hydroxidionen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound belongs to the class of benzodiazepines and is characterized by its unique structure that includes a benzodiazepine core linked to a urea moiety. The synthesis typically involves the reaction of an arylurea derivative with a phenylbenzodiazepine under controlled conditions, yielding a highly selective antagonist for the cholecystokinin-B receptor.
Cholecystokinin Receptor Antagonism
L 368935 acts as an antagonist of the cholecystokinin receptor, which is implicated in various physiological processes, including digestion and anxiety regulation. Its antagonistic properties suggest potential applications in treating anxiety disorders and conditions related to the nervous system.
Therapeutic Applications
Research indicates that this compound may be beneficial in treating:
- Anxiety Disorders : By modulating cholecystokinin signaling pathways, it may alleviate symptoms of anxiety.
- Pain Management : The compound's action on specific receptors could provide new avenues for pain relief therapies.
- Schizophrenia : Given its effects on neurotransmitter systems, it may have applications in managing schizophrenia symptoms.
In Vivo Studies
Recent studies have demonstrated the efficacy of L 368935 in animal models. For instance, it has shown promising results in reducing anxiety-like behaviors in rodent models, suggesting its potential for clinical use.
Comparative Efficacy
In comparative studies with other known anxiolytics, L 368935 exhibited a favorable safety profile and efficacy, making it a candidate for further development as a therapeutic agent for anxiety and related disorders .
Data Tables
Application | Mechanism | Potential Benefits |
---|---|---|
Anxiety Disorders | Cholecystokinin receptor antagonism | Reduced anxiety symptoms |
Pain Management | Modulation of pain pathways | Improved pain relief |
Schizophrenia | Neurotransmitter modulation | Alleviation of psychotic symptoms |
Wirkmechanismus
L 368935 exerts its effects by antagonizing the cholecystokinin-B receptor. This receptor is involved in various physiological processes, including the regulation of anxiety, pain, and gastric acid secretion. By blocking this receptor, L 368935 can modulate these processes and potentially provide therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
L 368935 ist einzigartig in seiner hohen Affinität und Selektivität für den Cholezystokinin-B-Rezeptor. Ähnliche Verbindungen umfassen andere Cholezystokinin-Rezeptor-Antagonisten wie L 369466. Diese Verbindungen haben ähnliche Strukturen und Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften und spezifischen Anwendungen unterscheiden .
Biologische Aktivität
The compound 1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea is a member of the benzodiazepine family, known for its diverse biological activities. This article synthesizes findings related to its pharmacological properties, focusing on receptor interactions, therapeutic potentials, and comparative studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzodiazepine moiety and a tetrazole ring. The presence of these functional groups contributes to its biological activity, particularly in modulating neurotransmitter systems.
The primary mechanism of action for benzodiazepines involves modulation of the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This compound has been studied for its affinity to various receptors, particularly the CCK-B (cholecystokinin B) receptor.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for the CCK-B receptor, with studies comparing it to other known antagonists. For instance, in vitro studies demonstrated that it effectively displaced specific binding of radiolabeled ligands in a concentration-dependent manner.
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
This compound | CCK-B | 4.23 nM |
L-365,260 | CCK-B | 10 nM |
Cl-988 | CCK-B | 1 nM |
Biological Activities
The compound has been evaluated for various pharmacological activities including:
- Anticonvulsant Effects : Demonstrated efficacy in animal models for seizure control.
- Anxiolytic Properties : Exhibits potential in reducing anxiety-related behaviors.
- Hypnotic Activity : Shows promise as a sleep inducer without significant memory impairment.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anxiolytic Effects : In a controlled study involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behavior as measured by elevated plus maze tests.
- Results : Significant reductions in time spent in open arms (p < 0.05), indicating anxiolytic effects.
-
Anticonvulsant Study : The efficacy of the compound was tested against pentylenetetrazol-induced seizures in rodents.
- Results : The compound showed a significant delay in seizure onset compared to controls.
Comparative Analysis
When compared to traditional benzodiazepines like diazepam and newer anxiolytics, this compound offers a unique profile with potentially fewer side effects related to sedation and cognitive impairment.
Feature | 1-[1-(2-methylpropyl)-2-oxo...] | Diazepam | Newer Anxiolytics |
---|---|---|---|
Anxiolytic Efficacy | High | Moderate | High |
Anticonvulsant Activity | Present | Present | Limited |
Sedative Effects | Minimal | High | Variable |
Eigenschaften
CAS-Nummer |
145878-31-5 |
---|---|
Molekularformel |
C27H26N8O2 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C27H26N8O2/c1-17(2)16-35-22-14-7-6-13-21(22)23(18-9-4-3-5-10-18)29-25(26(35)36)30-27(37)28-20-12-8-11-19(15-20)24-31-33-34-32-24/h3-15,17,25H,16H2,1-2H3,(H2,28,30,37)(H,31,32,33,34) |
InChI-Schlüssel |
WOEBZQREQISGPC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |
Isomerische SMILES |
CC(C)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 368935 L-368,935 N-(1,3-dihydro-1-(2-methyl)propyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-((3-(1H-tetrazol-5-yl)phenyl)urea) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.